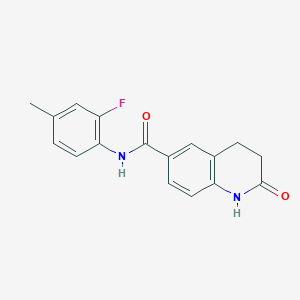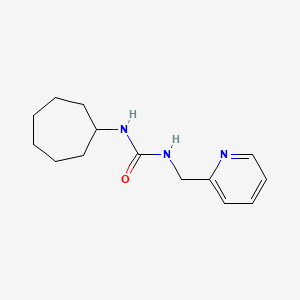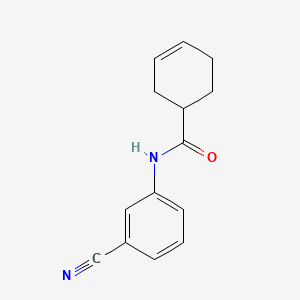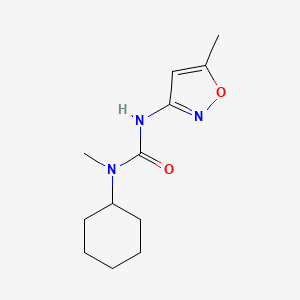
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as fluoroquinolone and belongs to the class of antibiotics that are used to treat bacterial infections.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the inhibition of bacterial DNA synthesis by targeting the bacterial DNA gyrase and topoisomerase IV enzymes. This leads to the disruption of bacterial DNA replication and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including:
1. Inhibition of bacterial DNA synthesis
2. Disruption of bacterial cell membrane integrity
3. Inhibition of bacterial cell division
4. Induction of apoptosis in cancer cells
Vorteile Und Einschränkungen Für Laborexperimente
Some of the advantages and limitations of using N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in lab experiments include:
Advantages:
1. Potent antibacterial and antifungal activity
2. Potential anticancer activity
3. Well-studied mechanism of action
Limitations:
1. Limited solubility in water
2. Potential toxicity in high doses
3. Limited availability and high cost
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, including:
1. Development of novel derivatives with improved pharmacological properties
2. Investigation of the compound's potential as a broad-spectrum antiviral agent
3. Exploration of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease
4. Investigation of the compound's potential as a tool for studying bacterial DNA replication and cell division mechanisms.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has potent antibacterial, antifungal, and anticancer activity, and its mechanism of action has been well-studied. Despite some limitations, this compound has several potential future directions for research and development, and its continued study may lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the reaction of 2-amino-4-fluoro-5-methylbenzoic acid with ethyl oxalyl chloride to form ethyl 2-(2-fluoro-4-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. This intermediate compound is then treated with ammonia to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas where this compound has been studied include:
1. Antibacterial activity: this compound has been found to exhibit potent antibacterial activity against a wide range of bacterial strains, including both gram-positive and gram-negative bacteria.
2. Antifungal activity: In addition to its antibacterial activity, this compound has also been found to exhibit antifungal activity against various fungal strains.
3. Anticancer activity: Several studies have reported that this compound has potential anticancer activity against various types of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-2-5-15(13(18)8-10)20-17(22)12-3-6-14-11(9-12)4-7-16(21)19-14/h2-3,5-6,8-9H,4,7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMBULWXIZQVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)


![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)
![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)
